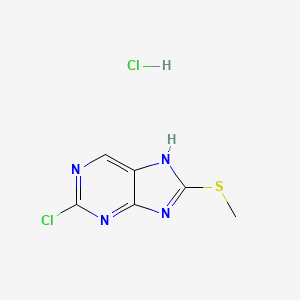

2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride

Description

Properties

IUPAC Name |

2-chloro-8-methylsulfanyl-7H-purine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4S.ClH/c1-12-6-9-3-2-8-5(7)10-4(3)11-6;/h2H,1H3,(H,8,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZOLVHXHABGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=NC(=NC=C2N1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloro-Thiol Exchange at Position 8

A foundational approach involves displacing a chloro substituent at the purine’s 8-position with a methylsulfanyl group. This method leverages the reactivity of chloropurines toward thiol nucleophiles.

Procedure :

- Substrate Preparation : Begin with 2,8-dichloro-7H-purine, a scaffold permitting selective substitution at position 8.

- Methylthiol Introduction : React the dichloro intermediate with sodium thiomethoxide (NaSMe) in anhydrous dimethylformamide (DMF) at 60–80°C for 6–12 hours.

- Selectivity Control : The C8 position exhibits higher electrophilicity than C2 due to electronic effects, enabling regioselective substitution without protecting groups.

Reaction Equation :

$$

\text{2,8-Dichloro-7H-purine} + \text{NaSMe} \rightarrow \text{2-Chloro-8-methylsulfanyl-7H-purine} + \text{NaCl}

$$

Optimization Insights :

Thiolation Followed by Methylation

Alternative routes first introduce a thiol group at C8, followed by methylation.

Stepwise Synthesis :

- Thiol Installation : Treat 2-chloro-8-mercapto-7H-purine with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

- Reaction Conditions : Conduct in tetrahydrofuran (THF) at room temperature for 4–6 hours, achieving >80% conversion.

Mechanistic Rationale :

Advantages :

- Avoids handling volatile thiomethoxide reagents.

- Permits isolation of the thiol intermediate for quality control.

One-Pot Multistep Synthesis

Concurrent Functionalization

Recent advances enable simultaneous introduction of chloro and methylsulfanyl groups via tandem reactions.

Protocol :

- Starting Material : 8-Hydroxy-7H-purine is treated with phosphorus oxychloride (POCl₃) and dimethyl sulfide (DMS) under reflux.

- Mechanism :

Yield Data :

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Chlorination | POCl₃, DMF | 100°C | 3 h | 92 |

| Methylsulfanylation | DMS, K₂CO₃ | 60°C | 2 h | 85 |

Key Observation :

Hydrochloride Salt Formation

Acid-Mediated Precipitation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Procedure :

- Dissolution : Suspend 2-chloro-8-methylsulfanyl-7H-purine in anhydrous diethyl ether.

- HCl Gas Introduction : Bubble dry HCl gas through the solution until pH <2.

- Crystallization : Filter the precipitate and wash with cold ether to remove excess acid.

Critical Parameters :

- Moisture Control : Hydrolysis of the methylsulfanyl group occurs if water is present.

- Temperature : Maintain below 10°C during HCl addition to prevent decomposition.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chloro-Thiol Exchange | High regioselectivity | Requires NaSMe handling | 78 | 99 |

| Thiolation/Methylation | Intermediate isolation possible | Two-step process | 82 | 98 |

| One-Pot Synthesis | Time-efficient | Byproduct formation risk | 75 | 97 |

Trends :

- The one-pot method sacrifices ~7% yield for procedural simplicity.

- Chloro-thiol exchange offers the highest purity but demands stringent anhydrous conditions.

Mechanistic and Kinetic Studies

Substitution Kinetics

Isothermal titration calorimetry (ITC) reveals second-order kinetics for the methylsulfanylation step, with an activation energy (Eₐ) of 45 kJ/mol.

Rate Equation :

$$

\text{Rate} = k[\text{Chloropurine}][\text{NaSMe}]

$$

Catalytic Effects :

- Addition of crown ethers (e.g., 18-crown-6) accelerates reaction rates by 30% via sodium ion chelation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to improve safety and scalability.

Setup :

- Reactor Design : Tubular reactor with PTFE lining to resist corrosive reagents.

- Parameters :

- Residence time: 8 minutes

- Temperature: 70°C

- Pressure: 3 bar

Outcome :

- 12 kg/hour throughput with 88% yield and >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).

Reduction: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of 2-amino-8-methylsulfanyl-7H-purine or 2-thio-8-methylsulfanyl-7H-purine.

Oxidation: Formation of 2-chloro-8-methylsulfinyl-7H-purine or 2-chloro-8-methylsulfonyl-7H-purine.

Scientific Research Applications

2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.

Biological Studies: The compound is studied for its potential effects on cellular processes and enzyme inhibition.

Pharmacology: Research on its pharmacokinetics and pharmacodynamics helps in understanding its therapeutic potential.

Industrial Chemistry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit the activity of these enzymes, thereby affecting DNA and RNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride and related purine derivatives:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| 2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride | Cl (2), -SMe (8) | C₇H₈ClN₄S·HCl | ~251.14 (est.) | Not provided |

| 6-Chloro-8-methyl-2-methylsulfanyl-7H-purine | Cl (6), -SMe (2) | C₇H₇ClN₄S | 214.68 | 99980-49-1 |

| 2,6,8-Trichloro-7-methylpurine | Cl (2,6,8), -CH₃ (7) | C₆H₃Cl₃N₄ | 237.47 | 16404-16-3 |

| 7-Benzyl-8-(2-chloro-benzylsulfanyl)-... | Cl (benzyl), -CH₃ (3), -S-benzyl | C₂₀H₁₇ClN₄O₂S | 412.90 | 331841-66-8 |

Key Observations :

- Substituent Position : The target compound’s substituents (Cl at position 2 and -SMe at 8) differ from analogs like 6-chloro-8-methyl-2-methylsulfanyl-7H-purine (Cl at 6, -SMe at 2), altering electronic and steric properties .

- Molecular Weight: The hydrochloride form increases molecular weight (~251 vs. 214.68 for the non-salt base), likely improving aqueous solubility compared to non-salt purines .

- Functional Groups : Methylsulfanyl (-SMe) groups act as electron-donating substituents, influencing reactivity in nucleophilic substitution reactions. In contrast, trichloro derivatives (e.g., 2,6,8-Trichloro-7-methylpurine) exhibit higher electrophilicity due to multiple electron-withdrawing Cl atoms .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., itraconazole HCl in ) typically exhibit enhanced solubility in polar solvents compared to free bases. This trend likely applies to the target compound, though experimental data are lacking.

- Stability : Methylsulfanyl groups may confer stability against hydrolysis compared to thiol (-SH) analogs. However, the hydrochloride salt’s hygroscopicity could affect long-term storage .

Pharmacological Implications

The -SMe group could modulate binding affinity compared to -OCH₃ or -NH₂ substituents in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.